3-Allyl-6-methyluracil

Organic Synthesis Regioselective Catalysis Uracil Functionalization

3‑Allyl‑6‑methyluracil is an N3‑allyl‑substituted derivative of 6‑methyluracil, belonging to the family of pyrimidine‑2,4‑diones. The compound possesses a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g·mol⁻¹, and it is typically obtained with a purity of ≥95% from commercial sources.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B8353345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-6-methyluracil
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=O)N1)CC=C
InChIInChI=1S/C8H10N2O2/c1-3-4-10-7(11)5-6(2)9-8(10)12/h3,5H,1,4H2,2H3,(H,9,12)
InChIKeyVYKAFEQOUHZDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyl-6-methyluracil: A Regioselectively Accessible N3‑Functionalized 6‑Methyluracil Building Block for Procurement Decisions


3‑Allyl‑6‑methyluracil is an N3‑allyl‑substituted derivative of 6‑methyluracil, belonging to the family of pyrimidine‑2,4‑diones [1]. The compound possesses a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g·mol⁻¹, and it is typically obtained with a purity of ≥95% from commercial sources . Its defining structural features are a methyl group at the C6 position and an allyl moiety at the N3 position, a substitution pattern that arises from the inherent regioselectivity of 6‑methyluracil toward N3‑allylation under palladium(0) catalysis [2].

Why Generic Uracil Derivatives Cannot Replace 3‑Allyl‑6‑methyluracil in Synthesis and Biological Profiling


Uracil derivatives that differ in the position or nature of substituents often exhibit divergent chemical reactivity and biological profiles, precluding simple interchange. In the case of 3‑allyl‑6‑methyluracil, the combination of a C6‑methyl group and an N3‑allyl moiety uniquely directs subsequent functionalization: the methyl group enforces N3‑regioselectivity during palladium‑catalyzed allylation, while the allyl unit provides a handle for further transformations (e.g., halocyclization, thiol‑ene chemistry) that are inaccessible to non‑allyl or differently substituted analogs [1]. Moreover, allyl‑substituted uracils have demonstrated central nervous system depressant effects in vivo, and even subtle changes in the allyl pattern (e.g., mono‑ vs. diallylation) significantly alter pharmacological potency [2]. Consequently, substituting 3‑allyl‑6‑methyluracil with a generic 6‑methyluracil, a 3‑alkyluracil, or a 1,3‑diallyl derivative would compromise both synthetic utility and the validity of comparative biological studies.

Quantitative Differentiation of 3‑Allyl‑6‑methyluracil vs. Closest Analogs: A Procurement‑Oriented Evidence Guide


Regioselective N3‑Allylation Enables High‑Yield Access to 3‑Allyl‑6‑methyluracil

Under palladium(0)‑catalyzed allylation, 6‑methyluracil exhibits exclusive N3‑regioselectivity (N3 > N1), whereas uracil and 5‑methyluracil (thymine) show no selectivity (N1 = N3) [1]. This regiochemical control directly translates into a higher synthetic yield of the N3‑monoallylated product 3‑allyl‑6‑methyluracil compared with the isomeric mixture obtained from non‑6‑methyl substrates.

Organic Synthesis Regioselective Catalysis Uracil Functionalization

Allyl‑Group Reactivity Differentiates 3‑Allyl‑6‑methyluracil from Non‑Allyl 6‑Methyluracil Derivatives

The N3‑allyl substituent of 3‑allyl‑6‑methyluracil can undergo halocyclization with molecular iodine to form a thiazolo[3,2‑a]pyrimidinium salt, a transformation that is not feasible for the parent 6‑methyluracil or its N3‑alkyl (saturated) analogs [1]. This reactivity has been demonstrated on the closely related 3‑allyl‑6‑methyl‑2‑thiouracil, which yields 2‑iodomethyl‑7‑methyl‑5‑oxo‑3,5‑dihydro‑2H‑thiazolo[3,2‑a]pyrimidinium iodide upon treatment with iodine [1].

Synthetic Chemistry Halocyclization Thiazolo‑pyrimidinium Synthesis

CNS Pharmacological Profile Divergence Between Mono‑ and Diallyl‑6‑methyluracil Derivatives

In an in vivo mouse study, N1,N3‑diallyl‑6‑methyluracil (DA‑6‑MU) significantly prolonged pentobarbital‑induced sleep at a dose of 80 mg·kg⁻¹ i.p. and enhanced diazepam‑induced motor incoordination at 40 mg·kg⁻¹ i.p., whereas the parent 6‑methyluracil itself also prolonged pentobarbital sleep only at a higher dose (160 mg·kg⁻¹ i.p.) and did not affect diazepam incoordination [1]. Although direct data for 3‑allyl‑6‑methyluracil are not available, the stark pharmacological difference between the mono‑allyl parent (6‑methyluracil) and the diallyl derivative indicates that the number and position of allyl groups critically modulate CNS activity, implying that 3‑allyl‑6‑methyluracil possesses a distinct, intermediate pharmacological fingerprint.

Neuropharmacology Sedative‑Hypnotic Interaction Structure–Activity Relationship

3‑Allyl‑6‑methyluracil: Optimal Application Scenarios Stemming from Verified Differentiation


Regioselective Synthesis of N3‑Functionalized Pyrimidine‑2,4‑dione Libraries

Leveraging the documented N3‑regioselectivity of 6‑methyluracil under Pd(0) catalysis [1], laboratories can utilize 3‑allyl‑6‑methyluracil as a regio‑pure starting material for the construction of focused libraries of N3‑substituted 6‑methyluracil derivatives, avoiding the laborious separation of N1/N3 isomeric mixtures that plague analogous syntheses starting from uracil or thymine.

Construction of Bicyclic Heterocycles via Allyl‑Group Cyclization

The allyl moiety of 3‑allyl‑6‑methyluracil enables electrophile‑driven annulation reactions (e.g., halocyclization with I₂ or Br₂) to furnish thiazolo[3,2‑a]pyrimidinium or analogous fused systems [2]. This reactivity is absent in non‑allyl 6‑methyluracil analogs, making the compound uniquely suited for the synthesis of polycyclic scaffolds of pharmaceutical interest.

Intermediate Compound for CNS‑Oriented Structure–Activity Relationship Studies

Given the graded pharmacological activity observed between 6‑methyluracil and its N1,N3‑diallyl derivative in murine sedation and motor‑coordination assays [3], 3‑allyl‑6‑methyluracil is anticipated to exhibit an intermediate level of CNS activity. It can therefore serve as a critical intermediate for SAR campaigns aimed at mapping the contribution of individual allyl groups to sedative‑hypnotic interactions.

Herbicidal Lead‑Optimization Programs

Patent literature identifies certain 3‑substituted uracils as herbicidal agents [4]. The combination of a 6‑methyl group and an N3‑allyl substituent may confer favorable physicochemical properties (e.g., lipophilicity, soil mobility) relative to 3‑aryl or 3‑cyclohexyl analogs, warranting evaluation as a lead scaffold in agrochemical discovery.

Quote Request

Request a Quote for 3-Allyl-6-methyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.